N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-9-7-14(8-10-16)18(23)22-11-5-4-6-17(22)15-12-19-21(3)13-15/h7-10,12-13,17H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZSZRMZQURKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide (CAS Number: 2034605-04-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article presents an overview of its biological activity, including data from various studies, case studies, and relevant findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 376.5 g/mol. The structure features a sulfonamide group, which is often associated with antimicrobial activity, and a pyrazole moiety known for its diverse biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034605-04-2 |
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 376.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Lung Cancer : In vitro studies indicated significant inhibition of cell proliferation in lung cancer cell lines.
- Breast Cancer : The compound demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent.
These findings are consistent with the general trend observed in pyrazole-based compounds, which are noted for their ability to inhibit tumor growth across multiple cancer types, including colorectal and prostate cancers .
The mechanism underlying the anticancer activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, pyrazole derivatives have been shown to interfere with angiogenesis and induce apoptosis in cancer cells . Furthermore, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression.
Study 1: Antitumor Efficacy in Cell Lines
In a study evaluating the cytotoxicity of various pyrazole derivatives, this compound was tested against several human cancer cell lines including A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that this compound exhibited significant cytotoxicity with estimated half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutic agents like cisplatin .
Study 2: Molecular Modeling Studies
Molecular modeling studies have also been conducted to predict the binding affinity of this compound to target proteins involved in cancer signaling pathways. These studies suggest that the compound has a favorable interaction profile with targets such as VEGFR and Aurora kinases, which are critical in tumor angiogenesis and cell cycle regulation .
Scientific Research Applications
Enzyme Inhibition
Research indicates that N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide exhibits significant inhibitory activity against various enzymes. It has been particularly studied for its effects on carbonic anhydrases, which are critical in regulating physiological processes such as acid-base balance and fluid secretion.
The mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate interaction. This inhibition can lead to alterations in metabolic pathways relevant to conditions like glaucoma and epilepsy.
Case Study: Inhibition of Carbonic Anhydrases
A study demonstrated that this compound effectively inhibits carbonic anhydrases with IC50 values comparable to established inhibitors, suggesting its potential therapeutic applications in diseases where carbonic anhydrase activity is critical.
Antioxidant Properties
In addition to enzyme inhibition, this compound has shown promising antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Table 2: Summary of Biological Activities
Antimicrobial Activity
Preliminary assays have indicated that this compound exhibits antimicrobial properties against a range of pathogens. This suggests its potential use as an antimicrobial agent in treating infections.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine ring.
- Introduction of the pyrazole moiety.
- Coupling reactions to attach the benzenesulfonamide group.
These synthetic routes are essential for modifying the compound to enhance its biological properties or create derivatives with altered activity profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
Key Observations:
Structural Diversity in Sulfonamide Analogs: The target compound’s piperidine-pyrazole motif distinguishes it from ’s pyridinesulfonamide with piperazine and ’s carbamimidoyl-pyrazole derivative. The absence of fluorine atoms in the target compound contrasts with ’s fluorinated chromen-sulfonamide, which likely enhances metabolic stability and target affinity .
Synthetic Yields and Routes: The carbamimidoyl derivative () achieved a high yield (90%) via hydrazine-mediated cyclization, suggesting efficient methods for pyrazole-linked sulfonamides .
Pharmacological Implications: The pyrazole moiety in the target compound is shared with and , which are associated with antimicrobial and kinase inhibition activities, respectively .
Physical Properties :
- Melting points vary significantly: ’s compound (154–156°C) vs. ’s (113.9°C), reflecting differences in crystallinity influenced by substituents like urea () vs. carbamimidoyl () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
